molecular formula C7H9N3O4 B2481636 2-methyl-2-(3-nitro-1H-pyrazol-1-yl)propanoic acid CAS No. 1006435-66-0

2-methyl-2-(3-nitro-1H-pyrazol-1-yl)propanoic acid

Katalognummer: B2481636
CAS-Nummer: 1006435-66-0
Molekulargewicht: 199.166
InChI-Schlüssel: DRHONSFYIWMJNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-2-(3-nitro-1H-pyrazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C7H9N3O4 and its molecular weight is 199.166. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

  • Corrosion Inhibition : Methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino) acetate derivatives have been synthesized and shown to be very effective inhibitors of corrosion of C38 steel in hydrochloric acid solutions (Missoum et al., 2013).

  • Synthesis of Isoxazole and Pyrazole Derivatives : Efficient heterocyclization processes involving methyl 7,7,7-trifluoro-4-methoxy-6-oxo-4-heptenoate and methyl 7,7,7-trichloro-4-methoxy-6-oxo-4-heptenoate have been developed to synthesize new types of glutamate-like 3-(trihalomethylated-1,2-azol-3-yl)propanoate derivatives (Flores et al., 2014).

  • Ring Transformation in Nitro and Amino N-Heterocycles : 2-Methyl-3-nitrochromone reacted with various compounds to yield nitro derivatives of pyrazole, pyrimidine, isoxazole, and pyrrole. These compounds were then reduced to their corresponding amino derivatives (Takagi et al., 1987).

  • Crystal Structure Analysis : The syntheses of specific pyrazole derivatives and their crystal structures have been reported, providing insights into molecular interactions and bonding patterns (Kumarasinghe et al., 2009).

  • Molecular Structure and Hydrogen Bonding : Studies have been conducted on the molecular structure and hydrogen bonding of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, providing valuable information on molecular geometry and intermolecular interactions (Portilla et al., 2007).

  • Synthesis of Radioactive Tracers for Imaging Hypoxia : A new class of tracer for imaging hypoxic tumor tissue, O-[2-[18F]fluoro-3-(2-nitro-1H-imidazole-1yl)propyl]tyrosine ([18F]FNT), has been synthesized, showcasing the potential of such compounds in medical imaging applications (Malik et al., 2012).

  • Catalytic Properties of Pyrazole-based Ligands : Copper (II) complexes of pyrazole-based ligands have been synthesized and examined for their catalytic properties, particularly in the catalytic oxidation of catechol substrate to quinone (Boussalah et al., 2009).

  • Synthesis and Cytotoxic Evaluation of Nickel(II) Complexes : Nickel(II) complexes with pyrazole ligands have been synthesized and evaluated for their cytotoxic activity against tumor cell lines, indicating potential applications in cancer research (Sobiesiak et al., 2011).

  • XRD and DFT Studies on Pyrazole Derivatives : The manuscript includes an analysis of pyrazole derivatives' molecular structure using single-crystal X-ray diffraction measurements and DFT calculations, offering insights into the reactivity of these compounds (Szlachcic et al., 2020).

  • Synthesis and Antitumor Activity of Benzothiazole Derivatives : Research on benzothiazole derivatives based on 2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid has shown selective cytotoxicity against tumorigenic cell lines, demonstrating potential for developing antitumor agents (Yoshida et al., 2005).

Zukünftige Richtungen

The future directions for research on “2-methyl-2-(3-nitro-1H-pyrazol-1-yl)propanoic acid” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications in various fields of science .

Eigenschaften

IUPAC Name

2-methyl-2-(3-nitropyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-7(2,6(11)12)9-4-3-5(8-9)10(13)14/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHONSFYIWMJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1C=CC(=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.